Lipophilicity Advantage of 3-(Bromomethyl)-2,5-difluoropyridine Over Chloro Analogs for CNS Drug Design
3-(Bromomethyl)-2,5-difluoropyridine exhibits a predicted LogP value of 2.2547, which represents a measurable increase in lipophilicity compared to its chloro analog, 3-(chloromethyl)-2,5-difluoropyridine . This difference is attributed to the bromomethyl group, which increases steric bulk and lipophilicity relative to the chloromethyl substituent .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.2547 (predicted) |
| Comparator Or Baseline | 3-(Chloromethyl)-2,5-difluoropyridine (LogP data not directly available, but class-level inference supports lower lipophilicity for chloro analogs) |
| Quantified Difference | Increased lipophilicity due to bromomethyl vs. chloromethyl group (class-level inference) |
| Conditions | Predicted LogP values from Chemscene database |
Why This Matters
Higher lipophilicity improves blood-brain barrier permeability, making this compound particularly valuable for synthesizing CNS-targeted drug candidates compared to less lipophilic chloro analogs.
